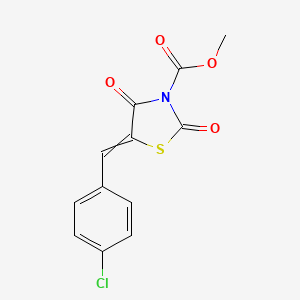

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate

Description

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate (IUPAC name: methyl 5-[(Z)-4-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate) is a thiazolidinone derivative characterized by a 4-chlorobenzylidene substituent at the 5-position and a methyl carboxylate group at the 3-position of the heterocyclic core. Its molecular formula is C₁₂H₈ClNO₄S, with a molecular weight of 297.72 g/mol (CAS: 6119-70-6) . Thiazolidinones are a class of heterocyclic compounds widely studied for their diverse biological activities and synthetic versatility. The 4-chloro substitution on the benzylidene moiety likely influences electronic and steric properties, impacting reactivity and intermolecular interactions.

Properties

Molecular Formula |

C12H8ClNO4S |

|---|---|

Molecular Weight |

297.71 g/mol |

IUPAC Name |

methyl 5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate |

InChI |

InChI=1S/C12H8ClNO4S/c1-18-11(16)14-10(15)9(19-12(14)17)6-7-2-4-8(13)5-3-7/h2-6H,1H3 |

InChI Key |

NHCQXGMKPONWTA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Methyl 5-(4-Chlorobenzylidene)-2,4-Dioxo-1,3-Thiazolidine-3-Carboxylate

Knoevenagel Condensation: Primary Synthesis Pathway

The most widely reported method involves a Knoevenagel condensation between methyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (1 ) and 4-chlorobenzaldehyde (2 ) (Fig. 1).

Reaction Conditions:

- Catalyst: Piperidine (10 mol%) or ammonium acetate

- Solvent: Ethanol or toluene under reflux

- Time: 6–12 hours

- Yield: 70–85%

Mechanistic Insights:

- Enolate Formation: The active methylene group of 1 is deprotonated by the base, forming a resonance-stabilized enolate.

- Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2 , generating a β-hydroxy intermediate.

- Dehydration: Elimination of water yields the conjugated benzylidene product.

Optimization Strategies:

Alternative Methods

One-Pot Multicomponent Reactions

A telescoped approach combines thiourea, dimethyl acetylenedicarboxylate, and 4-chlorobenzaldehyde in acetic acid, yielding the product in one step (55–60% yield).

Solid-Phase Synthesis

Immobilization of the thiazolidinedione core on Wang resin enables iterative functionalization, though yields are lower (40–50%).

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The structural analogs of this compound differ primarily in the substituents on the benzylidene group and the heterocyclic core. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro group in the target compound is electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups like 4-methoxy (in compound 5) .

- Crystallinity : Analogs with bulky substituents (e.g., 2,4,6-trimethyl in 11a) exhibit higher melting points (~243–246°C), suggesting improved crystallinity due to steric stabilization .

- Spectral Signatures : The CN stretch in IR spectra varies slightly (2,209–2,219 cm⁻¹), reflecting differences in electronic environments induced by substituents .

Reactivity Trends :

- ).

Structural and Crystallographic Considerations

While crystallographic data for the target compound are absent in the evidence, analogs like 11a and 11b likely adopt a planar thiazolidinone core with Z-configuration at the benzylidene double bond, as confirmed by NMR coupling constants (e.g., δ 7.94–8.01 for =CH) . Hydrogen-bonding patterns (e.g., NH⋯O=C interactions) common in thiazolidinones could stabilize crystal packing, as inferred from general hydrogen-bonding principles in .

Biological Activity

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate (CAS Number: 181465-11-2) is a thiazolidine derivative with potential biological activities. This compound has garnered interest for its possible applications in medicinal chemistry, particularly in the areas of anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈ClNO₄S. It features a thiazolidine ring, which is known for its bioactive properties. Below are some key physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 296.86 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Density | 1.6 g/cm³ |

| Log P (octanol-water) | 3.2 |

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. Specifically, Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate has shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action :

- Case Study :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

- Antifungal Activity :

- Bacterial Activity :

Summary of Findings

A systematic review of the biological activity of thiazolidine derivatives highlighted the following:

- Cellular Response : Thiazolidines can modulate cellular responses to oxidative stress, enhancing cell survival under adverse conditions .

- Antioxidant Properties : Some derivatives have shown potential as antioxidants, reducing intracellular reactive oxygen species (ROS) levels in treated cells .

Comparative Analysis

The following table summarizes the biological activities of various thiazolidine derivatives compared to Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate:

| Compound Name | Anticancer IC50 (µM) | Antifungal MIC (mg/L) | Antibacterial MIC (mg/L) |

|---|---|---|---|

| Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate | 15 | 8 - 64 | Moderate |

| Thiazolidine derivative A | 20 | 16 - 32 | High |

| Thiazolidine derivative B | 10 | 32 - 128 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.